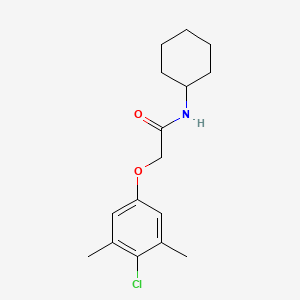![molecular formula C10H10Cl2N2OS B5749685 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of thiocarbamate herbicides and is known for its broad-spectrum weed control properties.
Mecanismo De Acción
DCPA inhibits the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis in plants. This inhibition leads to the accumulation of malonyl-CoA, which is toxic to the plant and ultimately leads to its death.
Biochemical and Physiological Effects:
DCPA has been found to affect the growth and development of plants by inhibiting cell division and elongation. It also affects the photosynthetic process by reducing the chlorophyll content in plants. DCPA has been shown to have low toxicity to mammals and is not considered to be a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and is readily available. However, DCPA has some limitations, such as its potential for environmental contamination and its non-selective nature, which can lead to damage to non-target plants.
Direcciones Futuras
There are several future directions for research on DCPA. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of interest is the study of the effects of DCPA on soil microorganisms and the potential for soil contamination. Additionally, research could be conducted on the potential use of DCPA in combination with other herbicides to improve weed control. Finally, studies could be conducted to investigate the potential for DCPA to be used as a tool for studying plant physiology and biochemistry.
Conclusion:
In conclusion, DCPA is a widely used herbicide that has been extensively studied for its herbicidal properties. It inhibits the enzyme acetyl-CoA carboxylase, which leads to the accumulation of malonyl-CoA and ultimately plant death. DCPA has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
DCPA can be synthesized by reacting 2,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate sodium N-(2,4-dichlorophenyl) dithiocarbamate. This intermediate is then reacted with propionyl chloride to form DCPA.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops such as corn, soybean, cotton, and wheat. DCPA has also been studied for its potential use in turfgrass management.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2OS/c1-2-9(15)14-10(16)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXSOVKGCNUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)


![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5749667.png)

![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![4-[(3-hydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5749701.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)